2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one
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Overview
Description
2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one is a heterocyclic compound that features a fused pyrrole and pyrazole ring system. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one typically involves cyclization reactions. One common method includes the reaction of pyrrole derivatives with acyl (bromo)acetylenes to form acylethynyl pyrroles, followed by the addition of propargylamine and subsequent intramolecular cyclization . This process can be catalyzed by bases such as cesium carbonate in dimethyl sulfoxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various alkyl, aryl, or other functional groups.
Scientific Research Applications
2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, antifungal, and antiviral activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In medicinal applications, it may interfere with cellular pathways involved in cancer cell proliferation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: This compound shares a similar fused ring system but differs in the specific ring fusion and functional groups.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another related compound with a different nitrogen-containing heterocyclic system.
Uniqueness
2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one is unique due to its specific ring fusion and methyl substitution, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H8N2O |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2-methyl-5,6-dihydropyrrolo[1,2-b]pyrazol-4-one |
InChI |
InChI=1S/C7H8N2O/c1-5-4-6-7(10)2-3-9(6)8-5/h4H,2-3H2,1H3 |
InChI Key |
UXWZXZQUUGULDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CCC(=O)C2=C1 |
Origin of Product |
United States |
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